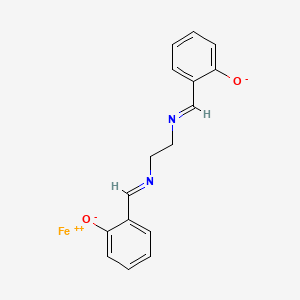![molecular formula C9H17NO7 B15130540 2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid typically involves the reaction of a suitable oxane derivative with an amino acid precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the starting materials and desired purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination.
化学反応の分析
Types of Reactions
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and amino acid moiety allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid: A similar compound with a different amino acid moiety.
6-[(4,5-dihydroxy-2-methyl-6-(3,4,5,6-tetrahydroxyoxan-2-yl)methylamino]hexanoic acid: Another related compound with a different structure and functional groups.
Uniqueness
2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid is unique due to its specific combination of hydroxyl groups and amino acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H17NO7 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15) |
InChIキー |
UEKCFAIUNCFLEA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


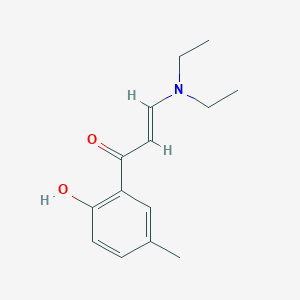
![[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)

![3-Amino-5-{[2-amino-4-({2-amino-3,4-dihydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl}oxy)-3-hydroxy-5-[(2-hydroxyethoxy)methyl]cyclohexyl]oxy}-6-[(2-hydroxyethoxy)methyl]oxane-2,4-diol amine](/img/structure/B15130476.png)
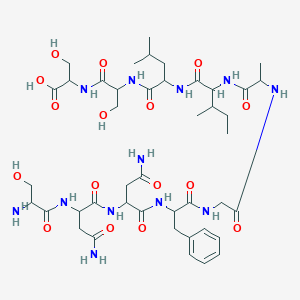

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
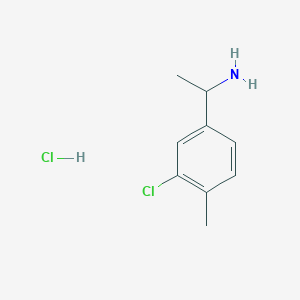

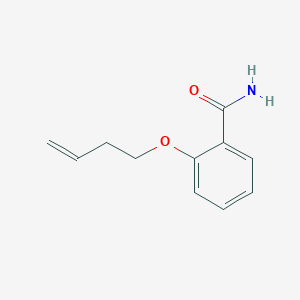
![7-(Hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B15130511.png)
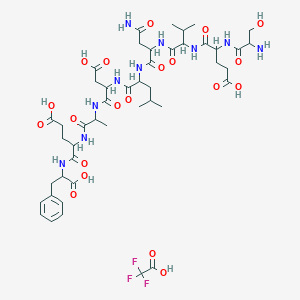
![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
